Structural Uniqueness vs. 1,1-Dicarboxamide Kinase Inhibitor Scaffolds
Unlike the extensively patented cyclopropane-1,1-dicarboxamide core of multi-kinase inhibitors such as cabozantinib and foretinib, CAS 1091461-38-9 is a mono-amide. This structural reduction eliminates one point of diversification, making it a more focused, non-identical scaffold for lead optimization or fragment-based drug discovery . A direct head-to-head comparison with N-(4-fluorophenyl)-N'-(4-phenyl)cyclopropane-1,1-dicarboxamide reveals that the target compound has only one amide bond, which fundamentally alters its hydrogen-bonding capacity and molecular complexity.
| Evidence Dimension | Number of Amide Bonds |
|---|---|
| Target Compound Data | 1 (mono-amide) |
| Comparator Or Baseline | Foretinib/Cabozantinib Core: 2 (dicarboxamide) [1] |
| Quantified Difference | 50% reduction in amide count |
| Conditions | Structural formula comparison |
Why This Matters
This determines the compound's utility as a distinct intermediate in patent-evading synthetic routes or as a simpler fragment in high-concentration screening assays.
- [1] WO 2005/030140 A2. Exelixis, Inc. Preparation of quinoline derivatives as c-Met inhibitors. (2005). View Source
